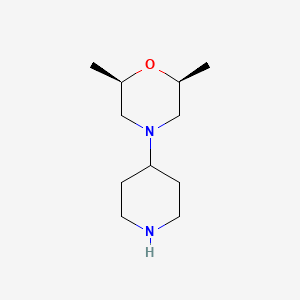

(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine

Description

Significance of Morpholine (B109124) and Piperidine (B6355638) Scaffolds in Academic Research

Both morpholine and piperidine are six-membered saturated heterocyclic rings that are frequently incorporated into the design of novel bioactive molecules. researchgate.net They are considered "privileged structures" because they can bind to multiple receptors with high affinity, making them versatile starting points for drug discovery. researchgate.netnih.gov Their presence in a molecule can enhance potency and improve pharmacokinetic properties. researchgate.netnih.gov

Morpholine is a heterocycle containing both an amine and an ether functional group. wikipedia.org This unique composition makes it a versatile building block in organic synthesis and a common component in medicinal chemistry. nih.govnih.gov The morpholine ring is found in numerous approved drugs and is often utilized for its advantageous metabolic, biological, and physicochemical properties. nih.gov Its incorporation into a molecular structure can lead to compounds with a wide range of biological activities. e3s-conferences.org Researchers have successfully synthesized numerous morpholine derivatives demonstrating the scaffold's broad therapeutic potential. e3s-conferences.orgjchemrev.com

The piperidine ring is one of the most prevalent heterocyclic systems in FDA-approved pharmaceuticals and natural alkaloids. researchgate.netresearchgate.netelsevier.com This scaffold is a cornerstone in the development of drugs targeting a wide array of conditions. arizona.edu Piperidine and its derivatives have been shown to possess a multitude of biological activities, cementing their role as a critical component in drug design. researchgate.netnih.gov The structural versatility of the piperidine moiety allows for its use in creating compounds with functionalities ranging from CNS modulators to anti-cancer agents. researchgate.netarizona.edu

Table 1: Selected Biological Activities of Morpholine and Piperidine Derivatives

| Scaffold | Associated Biological Activities |

|---|---|

| Morpholine | Anticancer, Anti-inflammatory, Antiviral, Antimicrobial, Antidiabetic, Antioxidant e3s-conferences.orgjchemrev.comnih.gov |

| Piperidine | Analgesic, Antihistamine, Antipsychotic, Anticancer, Antiviral, Antimalarial, Anticoagulant researchgate.netresearchgate.netarizona.edu |

Stereochemical Considerations in Bioactive Molecular Design

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of drug design and chemical biology. longdom.orgpatsnap.com The spatial orientation of a molecule's atoms dictates its ability to interact with biological targets like enzymes and receptors, which are themselves chiral. patsnap.commdpi.com

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. wikipedia.org These mirror-image forms are called enantiomers. longdom.org Biological systems, such as the human body, are inherently chiral and can differentiate between the enantiomers of a chiral drug. mdpi.comyoutube.com This stereoselectivity means that two enantiomers can have vastly different biological activities. biomedgrid.com One enantiomer (the eutomer) may produce the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even cause harmful effects. mdpi.com The precise three-dimensional fit between a drug and its biological target is essential for its mechanism of action. patsnap.com

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. biomedgrid.comyoutube.com They are broadly classified as enantiomers and diastereomers. Understanding the distinct properties of different stereoisomers is vital in pharmaceutical development. youtube.com Modern research focuses on developing stereoselective synthesis methods to produce single, active enantiomers, thereby creating more specific and effective therapeutic agents. researchgate.net Regulatory bodies, such as the U.S. Food and Drug Administration, have issued guidelines emphasizing the need to characterize the absolute stereochemistry of chiral compounds early in the drug development process. researchgate.net

Table 2: Key Terminology in Stereochemistry

| Term | Definition |

|---|---|

| Stereoisomers | Isomers with the same molecular formula and connectivity but different spatial arrangements of atoms. solubilityofthings.com |

| Chirality | The property of a molecule being non-superimposable on its mirror image. wikipedia.org |

| Enantiomers | A pair of stereoisomers that are non-superimposable mirror images of each other. solubilityofthings.com |

| Diastereomers | Stereoisomers that are not mirror images of each other; this occurs in compounds with multiple chiral centers. solubilityofthings.com |

| Configuration | The specific three-dimensional arrangement of atoms that characterizes a particular stereoisomer. |

Contextualizing (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine within Advanced Heterocyclic Chemistry Research

The compound this compound is a specific stereoisomer that combines the two privileged heterocyclic scaffolds discussed previously. Its structure features a cis-2,6-dimethylmorpholine (B33440) ring connected via its nitrogen atom to the 4-position of a piperidine ring.

The designation (2R,6S) specifies the absolute configuration at the two chiral centers (carbon atoms 2 and 6) of the morpholine ring. This precise stereochemical definition is crucial, as different stereoisomers could exhibit distinct biological interactions and properties. The presence of both the morpholine and piperidine moieties suggests its potential as a versatile scaffold for building more complex molecules in drug discovery programs. biosynth.com Its structure represents a convergence of well-established pharmacophores, making it a compound of interest for researchers exploring new chemical entities with potential biological activity.

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O biosynth.comuni.lu |

| Molecular Weight | 198.31 g/mol biosynth.com |

| Canonical SMILES | CC1CN(CC(O1)C)C2CCNCC2 biosynth.com |

| InChIKey | MYYJFAYHVMWIDI-AOOOYVTPSA-N uni.lu |

| CAS Number | 1144519-73-2 biosynth.com |

Synthetic Strategies for this compound and Associated Stereoisomers

The synthesis of the chiral morpholine derivative, this compound, involves a multi-step process that hinges on the precise stereochemical control of the morpholine ring, followed by the strategic introduction of the piperidin-4-yl group. Methodologies focus on building the chiral scaffold and then functionalizing it to achieve the target compound.

Structure

3D Structure

Properties

IUPAC Name |

(2R,6S)-2,6-dimethyl-4-piperidin-4-ylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11/h9-12H,3-8H2,1-2H3/t9-,10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYJFAYHVMWIDI-AOOOYVTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144519-73-2 | |

| Record name | (2R,6S)-2,6-dimethyl-4-(piperidin-4-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 2r,6s 2,6 Dimethyl 4 Piperidin 4 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and stereochemistry of organic molecules. For (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement. nih.gov

High-Field Proton (¹H) NMR Analysis

High-field ¹H NMR spectroscopy allows for the detailed analysis of the proton environment within the molecule. The cis-relationship of the methyl groups in the 2 and 6 positions of the morpholine (B109124) ring is a key stereochemical feature. nih.gov This arrangement influences the chemical shifts and coupling constants of the morpholine ring protons.

In a typical ¹H NMR spectrum, the protons of the morpholine ring would exhibit characteristic shifts. The axial and equatorial protons on the same carbon atom are diastereotopic and thus have different chemical shifts and coupling patterns. The methyl protons at the C2 and C6 positions would likely appear as a doublet in the upfield region of the spectrum. The protons on the piperidine (B6355638) ring also show distinct signals, which can be assigned based on their multiplicity and coupling to adjacent protons. chemicalbook.comchemicalbook.com

Illustrative ¹H NMR Data Table for this compound

| Proton Assignment | Exemplary Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Morpholine-CH(CH₃) | 3.6 - 3.8 | m | - |

| Morpholine-CH₂-O | 3.8 - 4.0 (axial), 3.5 - 3.7 (equatorial) | m | - |

| Morpholine-CH₂-N | 2.7 - 2.9 (axial), 2.1 - 2.3 (equatorial) | m | - |

| Morpholine-CH₃ | 1.1 - 1.3 | d | 6.5 |

| Piperidine-CH-N | 2.9 - 3.1 | m | - |

| Piperidine-CH₂-N (axial) | 3.0 - 3.2 | m | - |

| Piperidine-CH₂-N (equatorial) | 2.5 - 2.7 | m | - |

| Piperidine-CH₂-C (axial) | 1.8 - 2.0 | m | - |

| Piperidine-CH₂-C (equatorial) | 1.4 - 1.6 | m | - |

Note: This data is representative and based on typical values for substituted morpholine and piperidine rings. nih.govchemicalbook.comacdlabs.com

Carbon (¹³C) NMR Analysis for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment. oregonstate.educompoundchem.com

The chemical shifts of the carbon atoms in the morpholine ring are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. nih.gov The carbons bearing the methyl groups (C2 and C6) would resonate at a specific frequency, while the other morpholine and piperidine carbons would have their own characteristic shifts. spectrabase.com

Illustrative ¹³C NMR Data Table for this compound

| Carbon Assignment | Exemplary Chemical Shift (δ, ppm) |

| Morpholine-C(CH₃) | 72 - 75 |

| Morpholine-C-O | 68 - 71 |

| Morpholine-C-N | 55 - 58 |

| Morpholine-CH₃ | 18 - 21 |

| Piperidine-C-N | 58 - 61 |

| Piperidine-C-N (adjacent) | 45 - 48 |

| Piperidine-C-C | 30 - 33 |

Note: This data is representative and based on typical values for substituted morpholine and piperidine rings. nih.govoregonstate.educompoundchem.comspectrabase.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity and Conformational Insights

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms and providing insights into the molecule's conformation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. nih.gov This allows for the tracing of the proton network within the morpholine and piperidine rings, confirming the connectivity of the protonated carbons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. acdlabs.comresearchgate.net This provides an unambiguous assignment of the proton and carbon signals for each CH and CH₂ group in the molecule. By combining COSY and HSQC data, the complete C-H framework can be mapped out.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₁H₂₂N₂O), HRMS provides an accurate mass measurement, which can be used to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. doi.orgnih.govresearchgate.net Cleavage of the piperidine or morpholine rings can lead to characteristic fragment ions, further supporting the proposed structure. nih.govresearchgate.net The high resolution of the measurement allows for the differentiation between ions of very similar mass, adding a high degree of certainty to the formula assignment.

Illustrative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z (Exemplary) | Formula |

| [M+H]⁺ | 199.1805 | 199.1807 | C₁₁H₂₃N₂O |

Note: The observed m/z is an illustrative value that would be expected in an HRMS experiment.

Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Solid-State Conformation

Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. mdpi.comnih.gov For this compound, a successful crystal structure analysis would provide precise bond lengths, bond angles, and torsional angles.

This technique would confirm the cis relationship of the methyl groups on the morpholine ring and establish the absolute stereochemistry as (2R,6S). researchgate.net Furthermore, it would reveal the preferred conformation of both the morpholine and piperidine rings in the solid state, which are typically in a chair conformation. nih.govunife.itnih.gov The analysis would also detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Illustrative Crystallographic Data Table

| Parameter | Exemplary Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Note: This data is hypothetical and represents plausible values for a molecule of this type. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. acs.orgmdpi.comcsfarmacie.cz For this compound, a suitable chiral stationary phase (CSP) would be employed to resolve the desired (2R,6S) enantiomer from its (2S,6R) counterpart. sigmaaldrich.comsigmaaldrich.com

The selection of the chiral column and the mobile phase is critical for achieving good separation. nih.govmdpi.com The method would be validated to ensure its accuracy, precision, and linearity. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram, providing a quantitative measure of the compound's purity. nih.gov

Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (2R,6S) | ~ 8.5 min |

| Retention Time (2S,6R) | ~ 10.2 min |

Note: These parameters are illustrative and would require optimization for a specific separation. nih.gov

Optical Rotation Measurements for Chiral Characterization

Optical rotation is a critical analytical technique employed to characterize chiral molecules by measuring their ability to rotate the plane of polarized light. This property, known as optical activity, is a hallmark of chiral substances and provides valuable information about the stereochemical nature of a molecule. For a compound with multiple stereocenters, such as this compound, optical rotation measurements are indispensable for confirming the specific enantiomeric form and its purity.

The fundamental principle behind this technique lies in the differential interaction of a chiral molecule with left- and right-circularly polarized light. When plane-polarized light, which is a composite of these two circular components, passes through a solution containing a chiral compound, the plane of the light is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted by (+)), while its mirror image will rotate it by an equal magnitude in the opposite, counter-clockwise direction (levorotatory, denoted by (-)). A 50:50 mixture of both enantiomers, known as a racemic mixture, will exhibit no net optical rotation as the individual rotations cancel each other out. libretexts.orglibretexts.org

The specific rotation ([α]) is a standardized measure of a compound's optical activity and is calculated from the observed rotation (α) using the following formula: libretexts.org

[α]λT = α / (l * c)

Where:

T is the temperature (in degrees Celsius).

λ is the wavelength of the light used (commonly the sodium D-line at 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in grams per milliliter (g/mL).

This standardized value allows for the comparison of optical activity across different experimental conditions.

While specific experimental data for the optical rotation of this compound is not available in the reviewed literature, the following table illustrates how such data would be presented to characterize its chiral nature. The values presented are hypothetical and serve to demonstrate the expected relationship between the enantiomers.

Table 1: Hypothetical Optical Rotation Data for Stereoisomers of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine

| Compound Name | Stereoisomer | Specific Rotation [α]D20 (degrees) | Solvent |

| This compound | (2R,6S) | +X | Methanol |

| (2S,6R)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine | (2S,6R) | -X | Methanol |

| rac-(2R,6S/2S,6R)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine | Racemic Mixture | 0 | Methanol |

The determination of the specific rotation is crucial for confirming the successful synthesis of the desired (2R,6S) stereoisomer and for assessing its enantiomeric excess (ee). The enantiomeric excess is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the racemic mixture. It can be calculated using the observed specific rotation of the sample and the known specific rotation of the pure enantiomer.

Structure Activity Relationship Sar and Pharmacophore Exploration of 2r,6s 2,6 Dimethyl 4 Piperidin 4 Yl Morpholine Derivatives

Influence of the Morpholine (B109124) Ring on Bioactivity and Target Recognition

The morpholine ring is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. This structure is a prominent feature in a multitude of approved and experimental drugs, where it is valued for its favorable physicochemical, metabolic, and biological properties. nih.govresearchgate.net Often classified as a "privileged structure" in medicinal chemistry, its incorporation into a molecule can significantly enhance potency, improve pharmacokinetic profiles, and provide desirable drug-like characteristics. nih.govconsensus.app

The morpholine moiety is a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets. nih.gove3s-conferences.org Its ability to improve a compound's properties stems from several key features:

Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) in the active site of a protein or receptor. acs.orgnih.gov

Conformational Flexibility: The ring exists predominantly in a stable chair conformation, which can help to orient substituents in a precise three-dimensional arrangement for optimal binding with a target. acs.orgresearchgate.net

The morpholine ring can serve multiple roles within a drug molecule, acting as an interacting element, a central scaffold, or a modulator of pharmacokinetic and pharmacodynamic (PK/PD) properties. acs.orgnih.gov

The morpholine ring is an integral component for the bioactivity of compounds targeting a wide range of enzymes and receptors. nih.govresearchgate.net It has been shown to be a critical element for the selective affinity and inhibitory action against various molecular targets. nih.govresearchgate.net

For instance, in the development of kinase inhibitors, the morpholine moiety is frequently employed to establish key interactions within the ATP-binding pocket. The nitrogen atom can serve as a hinge-binding element, while the oxygen can form additional hydrogen bonds, thereby anchoring the inhibitor in the active site. nih.gov The table below illustrates how modifications involving the morpholine ring in a series of kinase inhibitors can impact their biological activity.

| Compound Series | Target | Key Role of Morpholine Ring | Reported Activity |

|---|---|---|---|

| Aryl-morpholines | PI3K Kinase Family | Interacts with the hinge region of the kinase domain, improving potency and selectivity. nih.gov | Potent inhibition, often in the nanomolar range. |

| Morpholine-containing Antibiotics (e.g., Linezolid) | Bacterial Ribosome | Contributes to binding in the A-site of the 50S ribosomal subunit, essential for antibacterial action. | Effective against multidrug-resistant Gram-positive bacteria. |

| Fenpropimorph (B1672530) | Sterol Δ14-reductase and Δ8→Δ7-isomerase (Fungal) | The N-substituent on the morpholine ring is crucial for its fungicidal activity. | Broad-spectrum fungicide used in agriculture. |

Contribution of the Piperidin-4-yl Moiety to SAR and Receptor Affinity

The piperidine (B6355638) ring is the most common heterocycle found in pharmaceuticals approved by the U.S. FDA, underscoring its importance as a fundamental building block in medicinal chemistry. arizona.edu This scaffold is a cornerstone of numerous drugs across various therapeutic areas, including CNS disorders, cancer, and cardiovascular disease. arizona.edunih.gov

The piperidine scaffold offers a robust and synthetically accessible framework for orienting functional groups in three-dimensional space. nih.gov Its basic nitrogen atom is often a key pharmacophoric feature, capable of forming ionic interactions or hydrogen bonds with acidic residues in a biological target. This interaction is critical for the affinity of many ligands to their receptors, such as G protein-coupled receptors (GPCRs) and ion channels.

The versatility of the piperidine ring allows it to be incorporated into a vast range of pharmacologically active agents. arizona.edunbinno.com For example, the 4-substituted piperidine motif is a common feature in ligands for dopamine, serotonin (B10506), and opioid receptors. drugbank.com Modifications to the substituents on the piperidine ring, particularly at the 1-position (nitrogen) and the 4-position, are a common strategy to modulate receptor affinity, selectivity, and functional activity (i.e., agonist versus antagonist). nih.gov The following table provides examples of how the piperidine scaffold is utilized in different drug classes.

| Compound Class | Example Drug | Target/Action | Role of Piperidine Scaffold |

|---|---|---|---|

| Opioid Analgesics | Fentanyl | μ-opioid receptor agonist | The N-substituted piperidine is essential for receptor binding and analgesic activity. |

| Antipsychotics | Haloperidol | Dopamine D2 receptor antagonist | The 4-substituted piperidine core is critical for affinity to the D2 receptor. rsc.orgrsc.org |

| Antihistamines | Loratadine | Histamine H1 receptor antagonist | The piperidine ring serves as a central scaffold to position the aromatic groups for optimal receptor interaction. |

| Sigma-1 Receptor Ligands | PRE-084 | Sigma-1 receptor agonist | The piperidine ring is an influential structural element for activity at the σ1 receptor. nih.gov |

Like other saturated six-membered rings, piperidine adopts a chair conformation to minimize steric strain. This conformational preference is crucial for its role in receptor binding. The substituents on the ring can occupy either axial or equatorial positions, and the specific conformation adopted upon binding can significantly influence ligand affinity and selectivity. rsc.org

The nitrogen atom in the piperidine ring can undergo nitrogen inversion, allowing for further conformational flexibility. However, in many drug molecules, the nitrogen is part of a tertiary amine with a bulky substituent, which can lock the ring into a preferred conformation. The ability of the piperidine ring and its substituents to adopt a low-energy conformation that is complementary to the binding site of a receptor is a key determinant of its biological activity. thieme-connect.comresearchgate.net For instance, computational studies and X-ray crystallography of ligands bound to their targets often reveal that the piperidine ring orients its substituents in a very specific manner to maximize favorable interactions. rsc.orgrsc.org

Stereochemical Effects on Biological Activity, Potency, and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and action. longdom.org The biological systems with which drugs interact—such as enzymes and receptors—are themselves chiral. Consequently, different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different biological activities, potencies, and selectivities. longdom.org

The introduction of chiral centers can have profound effects:

Enhanced Potency: One stereoisomer (the eutomer) may fit significantly better into a binding site than the other (the distomer), leading to a large difference in potency.

Improved Selectivity: Different isomers may show varied affinities for different receptors or enzyme subtypes, allowing for the development of more selective drugs with fewer off-target effects.

Modulated Pharmacokinetics: Stereochemistry can influence absorption, distribution, metabolism, and excretion (ADME) properties, leading to different pharmacokinetic profiles for different isomers. thieme-connect.comresearchgate.net

While specific SAR data for the different stereoisomers of (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine are not detailed in the public literature, the principles of stereoselectivity are well-established. The table below shows illustrative examples from related heterocyclic compounds where stereochemistry plays a decisive role in biological activity.

| Compound | Stereoisomers | Target | Observed Stereochemical Effect |

|---|---|---|---|

| Timolol | (S)-enantiomer vs. (R)-enantiomer | β-adrenergic receptor | The (S)-enantiomer is a potent β-blocker, while the (R)-enantiomer is significantly less active. |

| Moclobemide | (R)-enantiomer vs. (S)-enantiomer | Monoamine Oxidase A (MAO-A) | While used as a racemate, studies have shown potential differences in the inhibitory profiles of the individual enantiomers. |

| Chiral Piperidine Derivatives | Diastereomers | MEK1/2 Kinase | The introduction of a chiral center on the piperidine ring can significantly enhance potency and selectivity for the target kinase. researchgate.net |

Enantiomeric Specificity in Ligand-Target Engagement

Enantiomers, being non-superimposable mirror images of each other, can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are chiral themselves and thus can differentiate between the enantiomers of a ligand. Research into the enantiomeric specificity of this compound derivatives has highlighted that one enantiomer often displays a higher affinity or efficacy for a particular target compared to its counterpart. The precise orientation of the methyl groups at the 2 and 6 positions of the morpholine ring, in conjunction with the spatial positioning of the piperidin-4-yl moiety, dictates the effectiveness of the molecule's binding to its target.

Diastereomeric Influence on Pharmacological Profiles

Diastereomers, which are stereoisomers that are not mirror images of each other, also exhibit distinct pharmacological properties. In the context of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine derivatives, the relative stereochemistry of the two methyl groups on the morpholine ring (cis or trans) gives rise to different diastereomers. Studies have shown that the cis-(2R,6S) configuration, as specified in the parent compound, is often crucial for desired bioactivity. Altering this to a trans configuration can lead to a significant decrease or a complete loss of activity, underscoring the stringent stereochemical requirements of the target's binding site.

The following table summarizes the conceptual influence of stereoisomers on the activity of these derivatives:

| Stereoisomer Type | Configuration | General Impact on Bioactivity |

| Enantiomer | (2R,6S) vs. (2S,6R) | One enantiomer typically shows significantly higher potency due to optimal fit with the chiral binding site. |

| Diastereomer | cis-(2R,6S) vs. trans | The cis configuration is often essential for maintaining the necessary conformation for effective target engagement. |

Elucidation of Key Structural Features for Optimizing Desired Bioactivity Profiles

Beyond stereochemistry, specific structural features of the this compound scaffold are critical for its biological activity. Pharmacophore modeling and SAR studies have identified several key elements that can be modified to enhance potency, selectivity, and pharmacokinetic properties.

The core pharmacophore of this class of compounds generally consists of:

A basic nitrogen atom within the piperidine ring, which is often involved in a key ionic interaction with the biological target.

The morpholine oxygen atom , which can act as a hydrogen bond acceptor.

The two methyl groups on the morpholine ring, which can fit into specific hydrophobic pockets within the target's binding site, and as discussed, their stereochemistry is critical.

The piperidin-4-yl linker , which provides a specific distance and orientation between the morpholine ring and its substituents and the core pharmacophoric elements.

Systematic modifications of this scaffold have revealed important SAR trends. For instance, substitution on the piperidine nitrogen has been extensively explored to modulate activity. The nature of the substituent, whether it is a small alkyl group, an aromatic ring, or a more complex moiety, can dramatically influence the compound's interaction with its target.

The table below outlines key structural features and their general role in bioactivity, based on SAR studies of related morpholine and piperidine-containing compounds.

| Structural Feature | Role in Bioactivity | Potential for Modification |

| Morpholine Ring | Acts as a central scaffold, with the oxygen potentially forming hydrogen bonds. | Modifications are generally limited to maintain the core structure, but bioisosteric replacements could be explored. |

| (2R,6S)-Methyl Groups | Crucial for stereospecific interactions within hydrophobic pockets of the target. | Alterations in size or replacement can lead to a loss of activity, highlighting their importance. |

| Piperidin-4-yl Linker | Provides the correct orientation and distance between the morpholine and piperidine moieties. | The length and rigidity of this linker can be modified to optimize binding. |

| Piperidine Nitrogen | Typically forms a key ionic or hydrogen bond interaction with the target. | A primary site for substitution to modulate potency, selectivity, and pharmacokinetic properties. |

Computational and Theoretical Studies on 2r,6s 2,6 Dimethyl 4 Piperidin 4 Yl Morpholine

Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine, might bind to a macromolecular target like a protein or enzyme. These methods are crucial in drug discovery for identifying potential biological targets and optimizing lead compounds.

To understand the potential therapeutic action of this compound, molecular docking simulations would be performed. This process involves several key steps:

Target Selection and Preparation: A three-dimensional crystal structure of a biologically relevant target enzyme or receptor would be obtained from a repository like the Protein Data Bank (PDB). The selection of the target would be guided by the known pharmacology of similar piperidinyl-morpholine scaffolds. For instance, morpholine (B109124) derivatives have been studied as inhibitors of targets like mTOR, while piperidine (B6355638) structures are common in CNS-acting agents. mdpi.comnih.gov The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Ligand Preparation: A 3D model of this compound would be generated and energetically minimized to find its most stable conformation.

Docking Simulation: Using software like AutoDock, a docking algorithm would systematically place the ligand into the defined active site of the target protein, exploring various possible orientations and conformations. nih.gov Each resulting pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The analysis of the best-scoring poses would reveal the most likely binding mode. Key recognition elements would be identified by examining the intermolecular interactions between the ligand and the amino acid residues of the binding pocket. For a compound like this compound, these interactions would likely include:

Hydrogen Bonds: The nitrogen atoms in both the piperidine and morpholine rings, as well as the morpholine oxygen, could act as hydrogen bond acceptors. The piperidine N-H group could act as a hydrogen bond donor. Docking studies on other morpholine-containing molecules have highlighted the importance of the morpholine appendage for interacting with polar residues in a binding site. nih.gov

Hydrophobic Interactions: The dimethyl-substituted morpholine ring and the aliphatic parts of the piperidine ring could form favorable hydrophobic and van der Waals interactions with nonpolar residues in the active site.

Electrostatic Interactions: The protonatable nitrogen atoms could engage in ionic interactions with acidic residues like aspartate or glutamate.

By comparing the predicted binding mode to that of known inhibitors of the target, researchers can gain insights into the compound's potential mechanism of action. nih.gov

Molecular docking can also be used to predict a compound's selectivity for a specific target over other related proteins (anti-targets). To rationalize the selectivity of this compound, it would be docked into the active sites of both the intended target and one or more off-targets.

Differences in the amino acid composition and topography of the binding pockets would lead to different interaction patterns and binding energies. For example, the specific stereochemistry of the methyl groups at the C2 and C6 positions of the morpholine ring ((2R,6S) or cis-configuration) creates a distinct three-dimensional shape. This specific shape might allow the compound to fit snugly into the active site of the desired target while causing steric clashes in the active site of an off-target, thus conferring selectivity. By analyzing the differences in the docking scores and the specific interactions formed, a rationalization for the compound's predicted selectivity can be formulated.

Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis and Electronic Structure Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule, such as its stable conformations and electronic structure.

For this compound, DFT calculations would be essential for a detailed conformational analysis. Both the morpholine and piperidine rings typically adopt a stable chair conformation. researchgate.net DFT methods could be used to calculate the energy barrier between different conformers (e.g., chair and skew-boat forms) and to determine the most energetically favorable spatial arrangement of the entire molecule, including the orientation of the bond linking the two heterocyclic rings. researchgate.neteurjchem.com

Furthermore, DFT calculations provide valuable information about the electronic structure:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich regions (negative potential, e.g., around the oxygen and nitrogen atoms) and electron-poor regions (positive potential). This helps predict sites for electrostatic and nucleophilic/electrophilic interactions.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Mulliken Charge Analysis: This analysis would quantify the partial charge on each atom, providing further insight into the molecule's reactivity and potential for intermolecular interactions. eurjchem.com

These theoretical calculations provide a fundamental understanding of the molecule's geometry and electronic properties, which underpins its behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build statistical models that correlate the chemical structures of a series of compounds with their biological activity.

To develop a QSAR model for a series of compounds related to this compound, a dataset of structurally similar molecules with experimentally determined biological activity (e.g., IC50 values) against a specific target would be required. The process involves:

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that links a subset of the most relevant descriptors to the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govresearchgate.net

For piperidine and morpholine derivatives, QSAR studies have often identified descriptors related to spatial properties, electronic features, and hydrophobicity as being important for activity. nih.gov A validated QSAR model could then be used to predict the biological activity of new, unsynthesized compounds, including this compound, thereby guiding the design of more potent analogs.

In Silico Predictions of Relevant Molecular Properties (e.g., ADMET relevant theoretical aspects for compound design)

In silico tools are widely used in modern drug design to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net These predictions are vital for identifying molecules with favorable pharmacokinetic profiles early in the discovery process, reducing the likelihood of late-stage failures.

For this compound, various molecular properties relevant to its ADMET profile can be predicted using computational models and online platforms like SwissADME and pkCSM. nih.govresearchgate.net These predictions help assess its potential as a drug candidate.

| Property Category | Parameter | Predicted Value/Assessment | Implication for Drug Design |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 198.31 g/mol | Falls within the desirable range for good oral bioavailability. |

| LogP (XlogP3) | 0.9 | Indicates good water solubility and balanced lipophilicity. uni.lu | |

| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. | |

| Hydrogen Bond Acceptors | 3 | Contributes to target binding and solubility. | |

| Pharmacokinetics (Lipinski's Rule) | Rule of Five Compliance | Yes | Suggests good potential for oral bioavailability. researchgate.net |

| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicted to be permeable | Suggests the compound may be suitable for targeting the central nervous system (CNS). |

| P-glycoprotein (P-gp) Substrate | Predicted to be a non-substrate | Favorable property, as it is less likely to be removed from target cells by efflux pumps. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicted to not inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | Low potential for drug-drug interactions. researchgate.net |

| Toxicity | AMES Toxicity | Predicted to be non-mutagenic | Indicates a lower risk of carcinogenicity. |

Note: The values in this table are based on computational predictions from publicly available databases and software (e.g., PubChem, SwissADME) and have not been experimentally verified for this specific compound. uni.lu

Mechanistic Insights into Molecular Target Engagement by 2r,6s 2,6 Dimethyl 4 Piperidin 4 Yl Morpholine Derivatives

Interactions with Kinase Targets and Associated Signaling Pathways

Derivatives incorporating the morpholine (B109124) scaffold have been extensively developed as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov This pathway is a central regulator of cell metabolism, growth, proliferation, and survival, and its overactivation is a common feature in various cancers. wikipedia.orgacs.org The ability of these compounds to simultaneously target both PI3K and mTOR offers a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target inhibitors. celcuity.com

The phosphatidylinositol 3-kinase (PI3K) family of lipid kinases is critical for initiating the signaling cascade that leads to the activation of the protein kinase B (AKT) and subsequent downstream effectors. nih.gov The morpholine moiety is a key pharmacophore for potent PI3K inhibition. Structural and modeling studies reveal that the oxygen atom of the morpholine ring forms a crucial hydrogen bond with the backbone NH group of a valine residue (Val851 in p110α) within the hinge region of the kinase's ATP-binding pocket. nih.gov This interaction is considered a hallmark for high-potency PI3K inhibition among this class of compounds. nih.govresearchgate.net

Derivatives built upon this scaffold, such as the dual PI3K/mTOR inhibitor Gedatolisib (PF-05212384), demonstrate pan-Class I PI3K inhibitory activity, effectively targeting all isoforms (p110α, p110β, p110δ, and p110γ) with low nanomolar potency. celcuity.com This broad activity profile allows for the treatment of tumors with various abnormalities that signal through different PI3K isoforms. celcuity.com The inhibition of PI3K activity is typically monitored by assessing the phosphorylation status of its downstream effector, AKT. nih.gov

Table 1: Inhibitory Activity of Gedatolisib Against PI3K Isoforms and mTOR

| Target | IC50 (nM) |

|---|---|

| PI3Kα | 0.4 |

| PI3Kγ | 5.4 |

| mTOR | 1.6 |

Data from cell-free assays showing the high potency of Gedatolisib.

While the ATP-binding sites of PI3K and mTOR share high structural similarity, subtle differences have been exploited to engineer derivatives with enhanced selectivity for mTOR. nih.gov A key distinction lies in a single amino acid residue within the morpholine-binding region: PI3Kα possesses a phenylalanine at this position, whereas mTOR has a smaller leucine (B10760876) residue. researchgate.net This substitution results in a deeper, more accessible pocket in mTOR. researchgate.netscite.aihud.ac.uk

Researchers have leveraged this structural variance by introducing steric bulk to the morpholine ring. Replacing the simple morpholine with bridged analogues, such as 2,6-ethylene-bridged morpholines, leads to a dramatic improvement in mTOR selectivity. researchgate.netscite.ai These bulkier groups can be accommodated by the deeper pocket in mTOR but cause a steric clash in the more constrained PI3K pocket, significantly reducing PI3Kα affinity and resulting in inhibitors with over 1000-fold selectivity for mTOR. researchgate.net The stereochemistry of substitutions on the morpholine ring also plays a critical role. For example, compounds containing an (S)-3-methylmorpholine maintain potent activity, whereas the corresponding (R)-3-methylmorpholine enantiomer leads to a significant decrease in potency, highlighting the precise conformational requirements for optimal binding. nih.gov

Table 2: Impact of Morpholine Substitution on mTOR Selectivity

| Compound Series | Morpholine Modification | Selectivity (PI3Kα / mTOR) | Key Finding |

|---|---|---|---|

| Pyrazolopyrimidines | Unsubstituted Morpholine | Moderate | Serves as a baseline for PI3K/mTOR binding. |

| Pyrazolopyrimidines | 2,6-Ethylene Bridged Morpholine | >1000-fold for mTOR | Steric bulk fits into the deeper mTOR pocket, clashing with PI3Kα. researchgate.net |

| Morpholinopyrimidines | (S)-3-methylmorpholine | Maintained Potency | (S)-configuration is well-tolerated in the binding site. nih.gov |

| Morpholinopyrimidines | (R)-3-methylmorpholine | Decreased Potency | (R)-configuration introduces an unfavorable steric interaction. nih.gov |

Illustrates how modifications to the morpholine scaffold can dramatically alter kinase selectivity.

Transforming growth factor-β-activated kinase 1 (TAK1) is a serine/threonine kinase that functions as a crucial node in signaling pathways related to inflammation and immunity, including those mediated by TGF-β, TNF-α, and IL-1. nih.govjci.org Recent studies have identified novel TAK1 inhibitors based on an imidazo[1,2-b]pyridazine (B131497) scaffold, where a morpholine group at the C6 position was found to be critical for potent inhibitory activity. rsc.org

Structure-activity relationship studies revealed that the introduction of the morpholine moiety significantly improved TAK1 inhibition compared to analogues that were unsubstituted or contained a piperazine (B1678402) ring at the same position. rsc.org A lead compound from this series demonstrated nanomolar potency against TAK1, proving more effective than the established TAK1 inhibitor, takinib, in enzymatic assays. rsc.org This finding highlights the versatility of the morpholine scaffold, demonstrating its utility in the design of specific inhibitors for kinases outside of the PI3K family.

Table 3: Enzymatic Inhibition of TAK1

| Compound | Core Scaffold | Key Substituent | TAK1 IC50 (nM) |

|---|---|---|---|

| Compound 26 (Lead) | Imidazo[1,2-b]pyridazine | C6-Morpholine | 55 |

| Takinib (Reference) | N/A | N/A | 187 |

Comparison of a morpholine-containing derivative with a known TAK1 inhibitor, demonstrating superior potency. rsc.org

Modulation of G-Protein Coupled Receptors (GPCRs) and Their Signaling Cascades

The structural features of the (2R,6S)-2,6-dimethyl-4-(piperidin-4-yl)morpholine core have also been incorporated into ligands targeting G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes.

The P2Y12 receptor is a GPCR that plays a pivotal role in ADP-induced platelet aggregation, making it a key target for anti-thrombotic therapies. nih.gov Through compound library screening, a novel antagonist scaffold containing a morpholine moiety was identified as a potent P2Y12 inhibitor. nih.gov GPCR antagonists can act via two primary mechanisms: orthosteric antagonists bind to the same site as the endogenous ligand, directly competing with it, while allosteric modulators bind to a distinct site, inducing a conformational change that prevents receptor activation. nih.gov

Docking studies performed on a morpholine-containing antagonist with the crystal structure of the human P2Y12 receptor suggest an orthosteric binding mode. The compound was predicted to occupy the same binding pocket as AZD1283, a known non-nucleotide orthosteric antagonist, indicating direct competition with the natural ligand ADP. nih.gov

The Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain transmission and inflammation. nih.govmdpi.com The morpholine framework has been successfully integrated into the design of potent NK1 receptor antagonists. Research into these analogues has revealed that the stereochemistry of the molecule is an essential determinant of binding affinity. nih.gov

Specifically, novel morpholine analogues with an (S,R)-absolute configuration demonstrated high binding affinity not only for the NK1 receptor but also for the related NK2 and NK3 tachykinin receptors. nih.gov This underscores the critical importance of precise three-dimensional geometry for optimal interaction with the receptor's binding pocket. Potent antagonists in this class, such as 2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, incorporate the morpholine ring as a central structural element essential for their activity. guidetopharmacology.org

Stereospecific Interactions with Serotonin (B10506) (5-HT) Receptor Subtypes

The precise three-dimensional arrangement of atoms, or stereochemistry, within a drug molecule is a critical determinant of its binding affinity and functional activity at receptor sites. For ligands targeting serotonin (5-HT) receptors, stereoisomerism often dictates both potency and subtype selectivity. Derivatives containing piperidine (B6355638) and morpholine rings, such as the this compound scaffold, are no exception, with different stereoisomers exhibiting markedly different pharmacological profiles.

Research into 2-aminotetralin derivatives, which share structural similarities with piperidine-containing ligands, has shown that stereochemistry at key positions significantly influences binding to 5-HT₁ receptor subtypes. acs.orgnih.gov Specifically, the (S)-configuration at the C(2) position can confer substantially higher affinity—ranging from 35- to 1000-fold greater—than the (R)-configuration for the 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₙ receptors. acs.org This stereoselective preference highlights how the spatial orientation of substituents governs the ligand's ability to fit within the receptor's binding pocket and interact with key amino acid residues, such as the highly conserved aspartic acid at position 3.32. acs.org

Furthermore, studies on more complex arylpiperazine and piperidine derivatives reveal that the stereochemistry of the entire molecule, including substitutions on the piperidine ring, can fine-tune the balance of activity between different serotonin receptor subtypes and the serotonin transporter (SERT). mdpi.com The specific (2R,6S) configuration of the dimethylmorpholine ring in the title compound, combined with the chirality of the piperidine ring and its substituents, would be expected to create a unique topographical profile. This profile would favor binding to a specific subset of 5-HT receptors that can accommodate its distinct shape, while showing lower affinity for others. For instance, the steric bulk and arrangement of the methyl groups on the morpholine ring could either enhance interactions through favorable van der Waals contacts or cause steric hindrance, thereby preventing optimal binding at certain receptor subtypes.

While direct binding data for this compound at various 5-HT receptor subtypes is not extensively detailed in the available literature, the established principles of stereospecificity in related ligands strongly suggest that its interactions would be highly dependent on its specific isomeric form.

Table 1: Influence of Stereochemistry on Binding Affinity of Representative Ligands at Serotonin Receptors

| Compound Class | Stereoisomer Preference | Receptor Subtype(s) | Fold-Difference in Affinity |

| 5-Substituted-2-aminotetralins (5-SATs) | (2S) > (2R) | 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₙ | 35- to 1000-fold |

| 8-OH-DPAT Analogues | (2R) > (2S) | 5-HT₁ₑ, 5-HT₁ₙ | Not specified |

| 1-Piperazino-3-phenylindans | (-) > (+) | 5-HT₂ | 68-fold (eudismic ratio) |

This table summarizes findings from related chemical series to illustrate the principle of stereospecificity. Data derived from studies on 5-SATs and other derivatives. acs.orgnih.gov

Enzyme Active-Site Inhibition Mechanisms of Relevant Hydrolases and Transferases

Caspases, a family of cysteine proteases, are central to the execution of apoptosis (programmed cell death). Molecules incorporating piperidine and morpholine moieties can influence caspase activity through multiple pathways. nih.govresearchgate.net Some derivatives act as inducers of apoptosis by activating the caspase cascade, while others are designed as direct inhibitors of the caspase active site.

Compounds containing a piperidine ring, such as the natural product piperine (B192125), have been shown to induce apoptosis in cancer cells by triggering the activation of initiator caspase-9 and executioner caspase-3. nih.gov This process often involves the modulation of other signaling pathways, such as the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3. nih.govnih.gov In this context, the molecule does not directly inhibit the enzyme but rather initiates a biological cascade in which caspases are activated.

Conversely, specific morpholine-substituted quinoline (B57606) derivatives have been synthesized to function as direct inhibitors of caspase-3. e3s-conferences.org For these molecules, the mechanism involves binding to the active site of the caspase enzyme, thereby preventing it from cleaving its downstream substrates and blocking the execution phase of apoptosis. Structure-activity relationship (SAR) studies of these inhibitors indicate that substituents on the morpholine and quinoline rings are critical for potency. e3s-conferences.org Therefore, derivatives of this compound could potentially be engineered to either promote or inhibit caspase activity, depending on the other chemical moieties attached to the core scaffold.

Table 2: Modulation of Caspase Pathways by Piperidine and Morpholine Derivatives

| Derivative Class | Effect on Caspases | Observed Mechanism |

| Piperine (contains piperidine) | Activation | Induces activation of caspase-3 and caspase-9 in cancer cells. nih.gov |

| Novel Piperazine Derivatives | Activation | Induces proteolytic cleavage and activation of caspase-3 and caspase-8. e-century.us |

| Quinoline-Substituted Morpholines | Inhibition | Act as direct inhibitors of caspase-3. e3s-conferences.org |

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to the active glucocorticoid cortisol within key metabolic tissues like the liver and adipose tissue. nih.govnih.gov Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic syndrome and type 2 diabetes. mdpi.com

A class of potent and selective 11β-HSD1 inhibitors has been developed that features the (2S,6R)-2,6-dimethylmorpholin-4-yl moiety, which is stereochemically identical to the (2R,6S) scaffold of interest. nih.gov A representative compound from this series, Compound C (2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(5-hydroxy-2-adamantyl)-4-[(2R)-oxolan-2-yl]pyrimidine-5-carboxamide), demonstrates a mechanism of competitive inhibition. nih.gov

These inhibitors function by occupying the active site of the 11β-HSD1 enzyme, preventing the binding of the natural substrate (cortisone) and the cofactor NADPH. nih.govmdpi.com The dimethylmorpholine group, along with the attached pyrimidine (B1678525) ring and other substituents, forms a combination of hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's binding pocket. nih.gov The selectivity of these compounds for 11β-HSD1 over the related 11β-HSD2 isozyme is crucial, as inhibition of 11β-HSD2 can lead to undesirable side effects. nih.govrhhz.net This selectivity is achieved by exploiting structural differences between the active sites of the two enzymes. The specific stereochemistry of the dimethylmorpholine ring is vital for achieving the correct orientation within the active site to maximize binding affinity and inhibitory potency.

Table 3: Inhibitory Potency of a (2S,6R)-2,6-Dimethylmorpholin-4-yl Derivative against 11β-HSD1

| Compound Name | Structure | Target | IC₅₀ (µM) |

| Compound C | 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(5-hydroxy-2-adamantyl)-4-[(2R)-oxolan-2-yl]pyrimidine-5-carboxamide | Mouse 11β-HSD1 | 0.07 |

Data from an in vitro homogeneous time-resolved fluorescence assay. nih.gov

Other Identified Molecular Interactions (e.g., with Amyloid-beta peptides)

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. tandfonline.com Therapeutic strategies include preventing the production of Aβ peptides or inhibiting their aggregation into toxic oligomers and fibrils. mdpi.com The morpholine scaffold has been incorporated into molecules designed to interfere with this process through various mechanisms.

Another mechanism involves direct interaction with the Aβ peptides themselves. Certain piperine derivatives containing morpholine moieties have been identified as inhibitors of Aβ₄₂ aggregation. uwaterloo.ca Molecular modeling suggests these compounds bind at the interface between Aβ monomers within an aggregate, stabilizing the assembly and preventing further growth into larger, more toxic species. uwaterloo.ca The morpholine group, as part of the terminal acyl substituent, plays a key role in these stabilizing interactions. uwaterloo.ca These findings indicate that the this compound core could serve as a valuable foundation for developing agents that target the amyloid cascade in Alzheimer's disease.

Table 4: Activity of Morpholine and Piperidine Derivatives Against Amyloid-Beta Aggregation

| Compound Class | Proposed Mechanism | Effect |

| 2,6-Disubstituted Morpholine N-arylsulfonamides | γ-secretase inhibition | Reduces Aβ peptide production. nih.gov |

| p-Morpholinyl Flavones | Direct interaction with Aβ₄₂ | Reduces Aβ₄₂-induced cell death. nih.gov |

| Piperine derivatives with morpholine moiety | Inhibition of Aβ₄₂ aggregation | Reduces Aβ₄₂ fibrillization by 35-48% at 10 µM. uwaterloo.ca |

Applications in Chemical Biology and Advanced Drug Discovery Research

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis and Synthesis

The specific stereochemistry of the scaffold, (2R,6S)-cis-dimethylmorpholine, inherently marks it as a valuable component for asymmetric synthesis. Chiral auxiliaries and ligands are fundamental tools for controlling the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds, which is often crucial for therapeutic efficacy. While specific catalytic applications of (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine are not extensively detailed in the literature, the principles underlying the use of chiral morpholines are well-established. The defined spatial arrangement of the methyl groups in the cis-conformation can influence the approach of reagents, thereby directing the formation of one stereoisomer over another. The nitrogen atoms within the morpholine (B109124) and piperidine (B6355638) rings also offer potential coordination sites for metals, allowing the scaffold to act as a chiral ligand in metal-catalyzed asymmetric reactions.

Design and Discovery of Novel Antagonist and Inhibitor Scaffolds

The combination of the morpholine and piperidine rings creates a three-dimensional structure that is advantageous for designing targeted inhibitors and receptor antagonists. nih.gov Medicinal chemists often seek to move away from flat, two-dimensional molecules to improve both binding specificity and pharmacokinetic profiles—a concept termed "escaping flatland." nih.gov The piperidinyl-morpholine core serves as an excellent central scaffold from which various functional groups can be projected into the binding pockets of biological targets. nih.gov

The utility of these individual heterocycles is well-documented:

Morpholine Moiety : It is frequently incorporated into drug candidates to enhance properties like solubility and brain permeability. nih.gov In the development of central nervous system (CNS) drugs, replacing a piperidine ring with a morpholine has been shown to improve potency and reduce liability for metabolism by cytochrome P450 enzymes. acs.org

Piperidine Moiety : As a core component of numerous alkaloids and synthetic drugs, the chiral piperidine scaffold is instrumental in modulating physicochemical properties, enhancing biological activity and selectivity, improving pharmacokinetics, and reducing cardiac toxicity. thieme-connect.com

By combining these two privileged structures, the this compound scaffold provides a robust foundation for building libraries of diverse compounds aimed at discovering novel antagonists and inhibitors for a wide array of biological targets. researchgate.netpharmjournal.ru

Exploration in Modulating Diverse Biological Pathways for Research Purposes

The structural elements of this compound suggest its potential as a building block for probes and lead compounds across multiple therapeutic areas.

Examples of related scaffolds in CNS research include:

Histamine H3 Receptor Antagonists : The substitution of a piperidine with a morpholine ring in one series of compounds led to an analogue, JNJ-10181457, with improved potency and higher brain concentrations. nih.gov

Metabotropic Glutamate Receptor 2 (mGlu2) Modulators : A novel mGlu2 negative allosteric modulator based on a thieno[3,2-b]pyridine-5-carboxamide core showed high CNS penetration and in vivo efficacy following the introduction of a 2,6-dimethylmorpholine (B58159) moiety. nih.gov

Orexin (B13118510) Antagonists : Spiro-type piperidine skeletons, designed through the simplification of morphinan (B1239233) structures, have yielded novel orexin antagonists, highlighting the importance of the piperidine scaffold for this receptor class. elsevierpure.com

These examples underscore the potential of the piperidinyl-morpholine scaffold for developing novel modulators of CNS receptors involved in mood disorders, pain, and neurodegenerative diseases. acs.orgnih.gov

The morpholine and piperidine rings are core components of established and experimental antimicrobial agents.

Antifungal Research: The morpholine scaffold is the foundation of a class of antifungal drugs that function as ergosterol (B1671047) biosynthesis inhibitors. patsnap.com Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammals. Morpholine antifungals like amorolfine (B1665469) and fenpropimorph (B1672530) act by inhibiting two key enzymes in this pathway: sterol Δ14-reductase (ERG24) and sterol Δ8-Δ7 isomerase (ERG2). nih.govnih.govnih.govnih.gov This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates (e.g., ignosterol) in the fungal membrane, disrupting its integrity and function and ultimately leading to cell death. nih.govoup.comresearchgate.net Because resistance would require mutations in two different enzymes, morpholines are considered ideal antifungal candidates. researchgate.net

Table 1: Examples of Morpholine-Based Antifungal Agents and Their Mechanism

| Compound | Target Enzymes | Result | Fungal Spectrum |

|---|---|---|---|

| Amorolfine | Sterol Δ14-reductase, Sterol Δ7-Δ8 isomerase nih.govdrugbank.com | Ergosterol depletion, ignosterol (B1194617) accumulation researchgate.net | Dermatophytes, yeasts, dimorphic fungi, moulds nih.gov |

| Fenpropimorph | Sterol Δ14-reductase, Sterol Δ7-Δ8 isomerase nih.gov | Ergosterol depletion, toxic sterol accumulation | Primarily plant pathogenic fungi oup.com |

Antiparasitic Research: Piperidine and the related heterocycle piperazine (B1678402) have a long history in the treatment of parasitic diseases. wikipedia.org Their mode of action often involves inducing paralysis in the parasite, which allows the host's body to expel the organism. wikipedia.orgdrugbank.com This neuromuscular effect is typically caused by blocking acetylcholine (B1216132) at the myoneural junction or through agonist effects on inhibitory GABA receptors, for which the parasite isoform is distinct from the vertebrate one. wikipedia.org More recently, quinoline-piperidine conjugates have been developed as highly potent antiplasmodial agents, showing activity in the nanomolar range against chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. nih.gov Other research has demonstrated the efficacy of piperidine-based chalcones against the intestinal parasite Giardia intestinalis. nih.gov

The morpholine ring is a ubiquitous scaffold in the development of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in cancer. acs.org The oxygen atom of the morpholine ring often plays a crucial role by forming a critical hydrogen bond with a backbone amide in the hinge region of the kinase's ATP-binding pocket. acs.orgmdpi.com

This interaction is a defining feature of numerous inhibitors:

PI3K Inhibitors : Many pan-PI3K or isoform-selective inhibitors incorporate a morpholine. For instance, in the pan-PI3K inhibitor ZSTK474, the morpholine oxygen acts as the hinge hydrogen bond acceptor. mdpi.com The morpholine moiety is a key component in dual PI3K/mTOR inhibitors built on morpholino-triazine scaffolds. nih.govnih.gov

mTOR Inhibitors : High selectivity for mTOR over the closely related PI3K isoforms can be achieved by modifying the morpholine ring. The introduction of steric bulk, such as methyl groups (as in a (2R,6S)-dimethylmorpholine configuration) or bridged structures, creates inhibitors that fit into a deeper pocket present in mTOR but cause steric clashes in PI3K, thereby dramatically enhancing selectivity. scite.airesearchgate.netnih.gov

Table 2: Representative Kinase Inhibitors Featuring the Morpholine Scaffold

| Compound Class | Target(s) | Role of Morpholine | Representative IC₅₀ |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine Derivatives | PI3K | Hinge-binding motif researchgate.net | Varies by derivative |

| Pyrazolopyrimidine Derivatives | mTOR (selective) | Chiral/bridged morpholine provides selectivity over PI3Kα scite.airesearchgate.net | Subnanomolar for mTOR; >26,000-fold selectivity scite.ai |

| Tetrahydroquinoline Derivatives | mTOR | Improves solubility and target interaction mdpi.com | 0.033 µM (Compound 10e vs. A549 cells) mdpi.com |

| Quinazoline Derivatives | Bcl-2 | Incorporated as a key pharmacophore nih.gov | 3.15 µM (Compound AK-10 vs. MCF-7 cells) nih.gov |

Both morpholine and piperidine scaffolds are integral to the design of agents for the treatment of type 2 diabetes. nih.gov Research has focused primarily on the inhibition of two key enzymes involved in glucose metabolism.

α-Glucosidase Inhibition : α-Glucosidase is an enzyme in the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme slows glucose absorption and helps manage post-meal blood sugar spikes. The addition of a morpholine moiety to various scaffolds, such as benzimidazoles, has been shown to have a positive effect on α-glucosidase inhibitory activity. nih.govmdpi.com For example, a series of N-methylmorpholine-substituted benzimidazolium salts produced compounds with significantly more potent inhibition than the standard drug acarbose. mdpi.com

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : DPP-IV is an enzyme that inactivates incretin (B1656795) hormones like GLP-1, which stimulate insulin (B600854) secretion. Inhibiting DPP-IV prolongs the action of incretins, thereby improving glycemic control. researchgate.netsrce.hr Many approved DPP-IV inhibitors, known as "gliptins," and numerous investigational agents are based on piperidine or piperazine scaffolds. researchgate.netnih.govresearchgate.netsrce.hr These heterocyclic rings are incorporated to fit into the active site of the enzyme and establish key binding interactions. researchgate.net

Table 3: Enzyme Targets in Diabetes Research for Morpholine and Piperidine Scaffolds

| Enzyme Target | Therapeutic Goal | Role of Scaffold | Example Compound Classes |

|---|---|---|---|

| α-Glucosidase | Reduce postprandial hyperglycemia | Morpholine enhances inhibitory activity nih.gov | Benzimidazolium salts, 1,4-morpholin-2,5-diones mdpi.comresearchgate.net |

| DPP-IV | Enhance incretin hormone levels, boost insulin secretion | Piperidine/piperazine provides a core structure for enzyme active site binding nih.govresearchgate.net | Piperidinyl-phenethylamines, Piperazine sulfonamides srce.hrnih.gov |

Contribution to Designing Compounds with Enhanced Potency and Selectivity in Preclinical Studies

The specific stereochemical arrangement of this compound, featuring a cis-relationship between the two methyl groups, creates a conformationally restricted and well-defined three-dimensional structure. This inherent rigidity is a highly desirable feature in rational drug design, as it can reduce the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and potency. While preclinical studies focusing directly on this exact molecule are not extensively detailed in the public domain, the strategic value of its constituent parts—the dimethyl-morpholine and the piperidine ring—is well-documented in the design of new therapeutic agents with improved pharmacological profiles. researchgate.netmdpi.com

The morpholine ring is a common structural motif in medicinal chemistry, often incorporated to improve physicochemical properties and biological activity. mdpi.comresearchgate.net Research into morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors for lung cancer treatment has shown that the inclusion of a morpholine moiety can significantly enhance both potency and selectivity. nih.gov For instance, in a series of synthesized compounds, the derivative incorporating a morpholine group (Compound 10e ) exhibited the highest activity against the A549 lung cancer cell line, with an IC₅₀ value of 0.033 µM. nih.gov This highlights the crucial role of the morpholine scaffold in achieving potent and selective target engagement. nih.gov

| Compound | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| 10d | A549 (Lung Cancer) | 0.062 ± 0.01 |

| 10d | MCF-7 (Breast Cancer) | 0.58 ± 0.11 |

| 10e | A549 (Lung Cancer) | 0.033 ± 0.003 |

| 10h | MCF-7 (Breast Cancer) | 0.087 ± 0.007 |

Similarly, the piperidine fragment is a key pharmacophore in many CNS-active agents and other therapeutics. researchgate.net Studies comparing piperidinyl and morpholino groups in a series of cholinesterase inhibitors revealed that the piperidinyl moiety can confer significant selectivity. researchgate.net In one such study, the compound containing a piperidine ring (5c ) was the most potent inhibitor of electric eel acetylcholinesterase (eeAChE) with an IC₅₀ of 0.50 µM, while showing no inhibitory activity against equine butyrylcholinesterase (eqBuChE). researchgate.net This demonstrates the critical role of the piperidine structure in achieving high target selectivity. researchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Note |

|---|---|---|---|

| 5c | eeAChE | 0.50 ± 0.05 | Highly selective for eeAChE over eqBuChE |

| eqBuChE | > 100 |

The combination of these two valuable heterocyclic systems into a single, stereochemically defined scaffold like this compound provides a robust platform for developing new chemical entities. The defined spatial orientation of the piperidine ring relative to the morpholine core allows for precise positioning of pharmacophoric elements, which is a key strategy for enhancing potency and minimizing off-target effects, thereby improving the selectivity profile of a drug candidate. researchgate.net

Application as "Designer Substrates" for the Synthesis of Other Complex Heterocyclic Scaffolds

In the field of diversity-oriented synthesis (DOS), the goal is to generate large collections of structurally diverse small molecules to explore chemical space and identify novel biological probes or drug leads. researchgate.net Within this paradigm, "designer substrates" or "synthons" are strategically crafted building blocks that serve as starting points for the efficient construction of more complex molecular architectures. researchgate.netnih.gov The structure of this compound makes it an exemplary candidate for use as such a designer substrate.

This compound is a bifunctional scaffold, possessing reactive sites on both the morpholine and piperidine nitrogens (after potential deprotection), allowing for divergent chemical modifications. Its inherent structural complexity and stereochemical purity provide a significant advantage, enabling the synthesis of complex heterocyclic systems while maintaining precise control over the three-dimensional geometry of the final products.

The utility of heterocyclic aldehydes and ketones as synthons for building more elaborate, biologically active systems is a well-established principle in synthetic chemistry. nih.gov For example, N-alkylhydroquinoline-6-carbaldehydes have been used as starting materials to create previously unknown butenones, which are themselves valuable intermediates for further cyclization reactions to form novel heterocyclic frameworks. nih.gov